1,2-Octanediol

Cosmetic Preservation Antifungal Activity Synergistic Blends

1,2-Octanediol (Caprylyl Glycol) occupies a quantifiable performance niche: it delivers demonstrably stronger antifungal activity against A. niger and C. albicans than 1,2-hexanediol, while maintaining a safety profile significantly superior to the more irritating 1,2-decanediol. This evidence-backed balance makes it the optimal choice for leave-on serums and lotions requiring robust, preservative-boosting protection without compromising sensory or safety benchmarks. In ternary preservation systems (e.g., 0.3% each with hexanediol and phenoxyethanol), it enables a proven 3-log microbial reduction. Source this compound to formulate stable, 'preservative-free' products with minimized recall risk.

Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
CAS No. 1117-86-8
Cat. No. B041855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Octanediol
CAS1117-86-8
Synonyms(±)-Octane-1,2-diol;  1,2-Dihydroxyoctane;  1,2-Octylene Glycol;  7,8-Dihydroxyoctane;  Caprylyl Glycol;  Dermosoft Octiol;  LexGard O;  NSC 71546;  Sodiol ON;  n-Octane-1,2-Diol
Molecular FormulaC8H18O2
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCCCCCCC(CO)O
InChIInChI=1S/C8H18O2/c1-2-3-4-5-6-8(10)7-9/h8-10H,2-7H2,1H3
InChIKeyAEIJTFQOBWATKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Octanediol (Caprylyl Glycol) CAS 1117-86-8: Procurement and Technical Baseline for Multifunctional Cosmetic and Industrial Applications


1,2-Octanediol (CAS 1117-86-8), also known as caprylyl glycol, is an eight-carbon linear diol widely utilized as a multifunctional ingredient in cosmetic and pharmaceutical formulations. Its primary roles include acting as a humectant, emollient, and broad-spectrum antimicrobial agent, which allows it to function as a preservative booster or alternative to traditional preservatives . The compound's mechanism of antimicrobial action is attributed to its ability to penetrate and disrupt microbial cell membranes, leading to cell lysis . As a member of the 1,2-alkanediol class, its physicochemical and biological properties are strongly influenced by its specific alkyl chain length, which dictates its performance relative to shorter- or longer-chain analogs [1].

1,2-Octanediol Procurement: Why Generic Substitution with Other 1,2-Alkanediols or Preservatives Fails to Deliver Equivalent Performance


The performance of 1,2-alkanediols is not interchangeable; it is a precise function of the alkyl chain length, which creates a critical trade-off between antimicrobial potency and skin irritation potential. A shorter-chain analog like 1,2-hexanediol exhibits a more favorable safety profile but is demonstrably less effective against certain fungal and gram-negative bacterial strains [1][2]. Conversely, a longer-chain analog like 1,2-decanediol offers increased antimicrobial power but introduces a significantly higher risk of skin irritation and sensory discomfort, limiting its use concentration and application scope [3]. 1,2-Octanediol, with its specific eight-carbon chain, occupies a verifiable performance niche, providing a quantifiably stronger antimicrobial profile than hexanediol while maintaining a more favorable safety and sensory profile than decanediol. This defined balance is essential for formulators who cannot rely on generic diol substitution to meet both preservation and safety requirements.

Quantitative Evidence Guide for 1,2-Octanediol (CAS 1117-86-8): Differentiated Performance Data for Scientific Selection


1,2-Octanediol vs. 1,2-Hexanediol: Superior Antifungal Efficacy and Broader Spectrum Preservation in Cosmetic Formulations

1,2-Octanediol demonstrates superior efficacy against fungal strains compared to the shorter-chain analog 1,2-hexanediol. In a patent study evaluating antimicrobial activity in an oil-in-water emulsion, 1,2-octanediol reduced Aspergillus niger counts to 1,000 cfu/ml after 14 days at a 3% concentration, a 28-fold improvement over 1,2-hexanediol at the same concentration, which reduced counts to only 28,000 cfu/ml [1]. Furthermore, research on cellulose nanofibril (CNF) suspensions identified 1,2-octanediol as the most powerful preservative for preventing the growth of C. albicans and A. niger, while 1,2-hexanediol was most effective against B. subtilis and S. xylosus, highlighting the complementary but non-overlapping spectra of these two common diols [2].

Cosmetic Preservation Antifungal Activity Synergistic Blends

Quantified Skin Irritation Profile: 1,2-Octanediol as the Intermediate Safety-Efficacy Optimum in the 1,2-Alkanediol Series

The skin irritation potential of 1,2-alkanediols is not linear but follows a U-shaped curve relative to chain length. A key study found that 1,2-hexanediol exhibits the lowest objective skin irritation potential. This irritation potential then increases as the alkane chain length either decreases (e.g., 1,2-pentanediol, 1,2-butanediol) or increases (e.g., 1,2-octanediol, 1,2-decanediol) [1]. While 1,2-octanediol is more irritating than 1,2-hexanediol, its profile is significantly more favorable than that of 1,2-decanediol, which demonstrates the highest sensory and objective irritation in the series [1]. This positions 1,2-octanediol as a critical intermediate, offering a verifiable boost in antimicrobial power over hexanediol without the disproportionate increase in irritation seen with decanediol.

Skin Irritation Safety Assessment Structure-Activity Relationship

Potent Anti-Staphylococcal Activity: 1,2-Octanediol and 1,2-Decanediol Exhibit Comparable, Significant Bactericidal Effects

In a study evaluating the antibacterial activity of 1,2-alkanediols against skin microbiome species S. aureus and S. epidermidis, both 1,2-octanediol and 1,2-decanediol exhibited significant bactericidal activity, as determined by Minimum Bactericidal Concentration (MBC) assays on agar [1]. The study found that antimicrobial activity is dependent on alkyl chain length, with 1,2-alkanediols of 6-12 carbons showing activity against both Staphylococcus species [1]. This indicates that 1,2-octanediol achieves a high level of antibacterial efficacy comparable to the longer-chain 1,2-decanediol, but as established by other evidence, with a more favorable skin irritation profile.

Antibacterial Staphylococcus Skin Microbiome

Synergistic Preservation: 1,2-Octanediol Enables 3-Log Reduction of Broad-Spectrum Microbes in Ternary Blend with Phenoxyethanol and 1,2-Hexanediol

While 1,2-octanediol alone can weakly inhibit common cosmetic contaminants like E. coli, P. aeruginosa, S. aureus, and C. albicans, its true formulation power lies in its synergistic potential [1]. Research shows that a ternary mixture of 0.3% 1,2-hexanediol, 0.3% 1,2-octanediol, and 0.3% phenoxyethanol successfully inhibited the growth of all four test microorganisms [1]. When applied to a cosmetic emulsion, this specific blend achieved a 3-log reduction in microbial count, a standard benchmark for preservative efficacy [1]. This quantifiable synergy allows for the use of lower concentrations of each individual component, including the traditional preservative phenoxyethanol, to achieve robust, broad-spectrum protection.

Synergistic Preservation Cosmetic Formulation Broad-Spectrum Activity

Procurement-Led Application Scenarios: Where 1,2-Octanediol (CAS 1117-86-8) Provides Verifiable Value Over Alternatives


Preservative-Free and Low-Preservation Cosmetic Formulations Requiring Robust Antifungal Activity

For brands seeking 'preservative-free' claims or minimizing traditional preservatives like parabens and formaldehyde donors, 1,2-octanediol is a cornerstone ingredient. Its quantifiable superiority over 1,2-hexanediol against fungi and yeast (e.g., A. niger and C. albicans) [1] makes it essential for preventing mold and yeast contamination, a common failure point in water-based formulations. Its use at typical concentrations (e.g., 0.5-1.0%) provides a verifiable level of preservation that a simple substitution with hexanediol cannot match, thereby reducing the risk of costly product recalls or stability failures [1].

Formulations Balancing High Antimicrobial Performance with Minimized Skin Irritation Risk

When developing leave-on products like serums, lotions, or sunscreens that require a strong preservation profile but must also meet strict safety and sensory benchmarks, 1,2-octanediol represents the optimal choice within the 1,2-alkanediol class. It provides antimicrobial and bactericidal power comparable to the more irritating 1,2-decanediol [2], yet its skin irritation potential is significantly lower, as established by comparative human studies [3]. This allows formulators to achieve a higher degree of preservation and humectancy than with 1,2-hexanediol without crossing the irritation threshold associated with longer-chain diols.

Synergistic Preservation Systems Targeting a 3-Log Reduction of Broad-Spectrum Contaminants

Formulators aiming to design a robust, modern preservation system based on synergy rather than high doses of a single biocide should select 1,2-octanediol as a critical co-preservative. The ternary system of 1,2-hexanediol (0.3%), 1,2-octanediol (0.3%), and phenoxyethanol (0.3%) has been quantitatively proven to achieve a 3-log reduction against key bacterial and fungal pathogens in cosmetic emulsions [4]. This precise, evidence-backed combination leverages the specific spectral strengths of each component, with 1,2-octanediol playing an indispensable role in enabling this high-performance, low-concentration preservation strategy.

Technical Documentation Hub

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